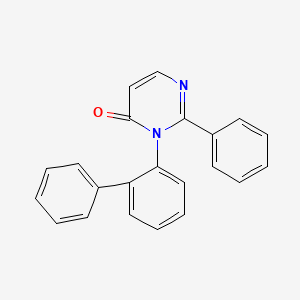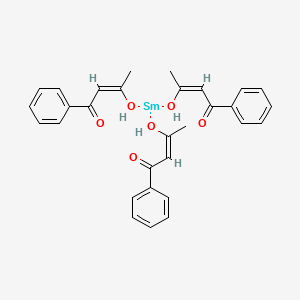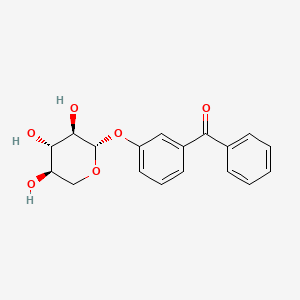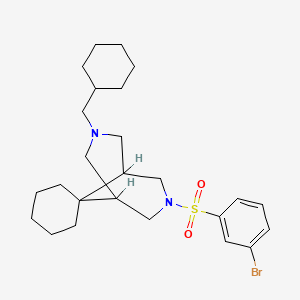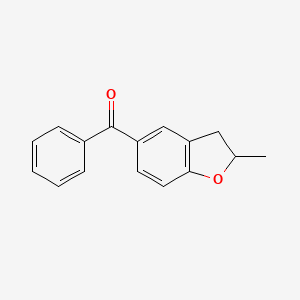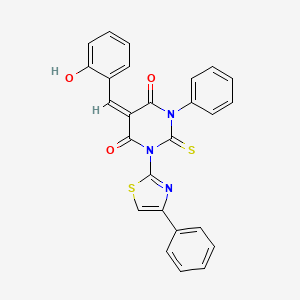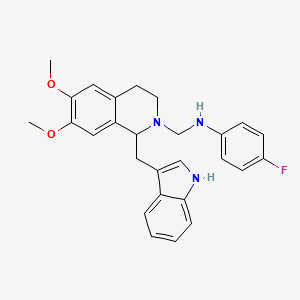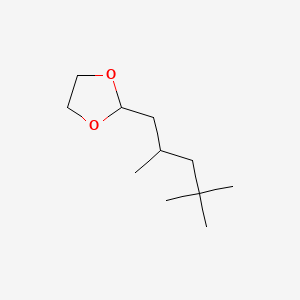
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a 2,4,4-trimethylpentyl group attached to the dioxolane ring. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Industrial production methods often employ continuous flow reactors to optimize yield and purity. The reaction conditions usually include temperatures ranging from 60°C to 100°C and the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Analyse Des Réactions Chimiques
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxolane ring is opened, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. .
Applications De Recherche Scientifique
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. In drug delivery systems, it acts by encapsulating the drug molecules, thereby enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to improved drug delivery and efficacy .
Comparaison Avec Des Composés Similaires
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane can be compared with other similar compounds such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used as a metal extractant in hydrometallurgy.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: Known for its use in the selective extraction of actinides.
Bis(2,4,4-trimethylpentyl)monothiophosphinic acid: Utilized in the separation of metals in industrial processes. The uniqueness of this compound lies in its ability to form stable cyclic structures, making it highly valuable in applications requiring stability and reactivity
Propriétés
Numéro CAS |
94108-08-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-(2,4,4-trimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(8-11(2,3)4)7-10-12-5-6-13-10/h9-10H,5-8H2,1-4H3 |
Clé InChI |
AUTULYGUYGPRMN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1OCCO1)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


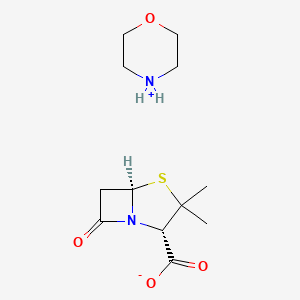
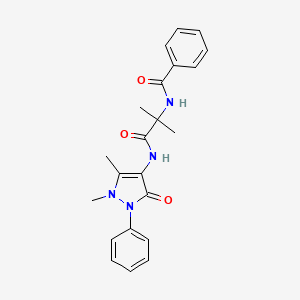
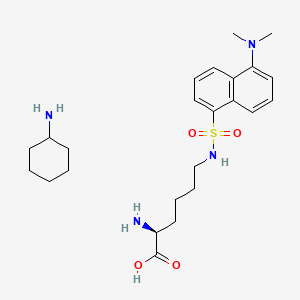
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
